molecular formula C10H14OS B8570600 5-Ethyl-2-(ethylsulfanyl)phenol CAS No. 82572-20-1

5-Ethyl-2-(ethylsulfanyl)phenol

Cat. No. B8570600
Key on ui cas rn: 82572-20-1
M. Wt: 182.28 g/mol
InChI Key: QDSPKGYIZNBAHC-UHFFFAOYSA-N
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Patent
USRE031771

Procedure details

To freshly distilled 3-ethylphenol (100 grams, 0.82 moles), was added aluminum turnings (1.62 grams, 0.06 moles) and the mixture was heated at 175° to 195° C. until hydrogen evolution had ceased. Ethyldisulfide (63 grams, 0.515 moles) was then added in one portion at 150° C. This mixture was then heated at 175° to 180° C. for 18 hours and then for about 7 hours at 196° C. The resulting mixture was hydrolyzed with 3 N HCl, extracted with diethylether, washed with water and dried over magnesium sulfate. Distillation of the mixture followed by a redistillation through a packed column gave, after removal of by-products and starting materials, ⟦8.15⟧ 14.0 grams of 2-ethylthio-5-ethylphenol as verified by 1H and 13C NMR.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)[CH3:2].[Al].[H][H].[CH2:13]([S:15]SCC)[CH3:14].Cl>>[CH2:13]([S:15][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][C:5]=1[OH:9])[CH3:14]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)O
Name
Quantity
1.62 g
Type
reactant
Smiles
[Al]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
63 g
Type
reactant
Smiles
C(C)SSCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then heated at 175° to 180° C. for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distillation of the mixture
DISTILLATION
Type
DISTILLATION
Details
followed by a redistillation through a packed column
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
after removal of by-products

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C(C)SC1=C(C=C(C=C1)CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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